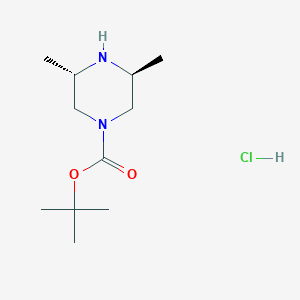![molecular formula C16H19Cl2F3N2O B2450490 [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride CAS No. 2418726-51-7](/img/structure/B2450490.png)
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride is an intriguing compound often studied for its potential applications in various scientific fields. The compound's structure combines a pyrrolidinyl group and a cyclopropyl group, each of which contributes unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride involves a multistep process. Initial steps often include the formation of the pyrrolidinyl ring via cyclization reactions. The trifluoromethyl group is typically introduced using trifluoromethylation reagents, and the final coupling with the cyclopropyl group may require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts and optimized solvents may be employed to enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions: The compound [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide. Reduction reactions might involve hydrogenation using catalysts like palladium on carbon. Substitution reactions are often facilitated by nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: Oxidation may lead to the formation of corresponding ketones or carboxylic acids. Reduction often results in the addition of hydrogen atoms to unsaturated bonds, while substitution can lead to diverse functional groups replacing existing groups on the compound.
Aplicaciones Científicas De Investigación
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride has a broad range of scientific research applications:
Chemistry: The compound is used as a precursor or intermediate in the synthesis of more complex molecules, offering insights into reaction mechanisms and kinetics.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: Its potential pharmacological effects make it a candidate for drug development, particularly for targeting specific biochemical pathways.
Industry: The compound's unique chemical properties are leveraged in material science and chemical engineering for the development of new materials and industrial catalysts.
Mecanismo De Acción
The mechanism of action for [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, affecting downstream signaling pathways and cellular responses. The trifluoromethyl group, known for its electron-withdrawing properties, can influence the compound's binding affinity and selectivity.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural motifs, [3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride stands out due to its unique combination of functional groups and their spatial arrangement. This uniqueness often translates into distinct chemical reactivity and biological activity profiles.
Similar Compounds Include:
[3-(Aminomethyl)-4-(fluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-bromophenyl)cyclopropyl]methanone;hydrochloride
[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone;hydrochloride
Well, that was a mouthful! Anything in particular you want to explore further about this compound?
Propiedades
IUPAC Name |
[3-(aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O.ClH/c17-12-3-1-2-11(6-12)15(4-5-15)14(23)22-8-10(7-21)13(9-22)16(18,19)20;/h1-3,6,10,13H,4-5,7-9,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVHJALQNKNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)N3CC(C(C3)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-2-YL)PIPERIDINE](/img/structure/B2450409.png)



![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)


![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450419.png)
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)


